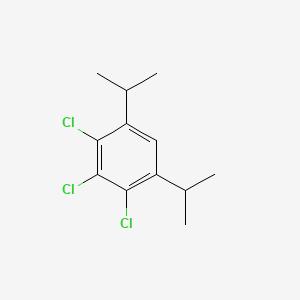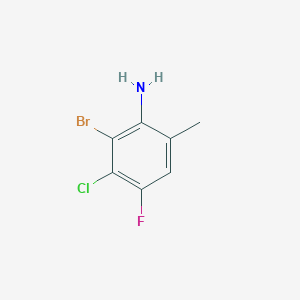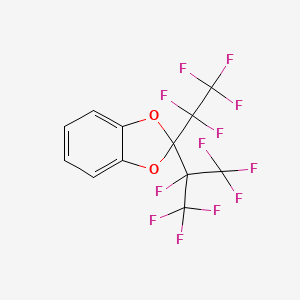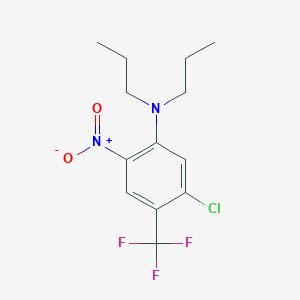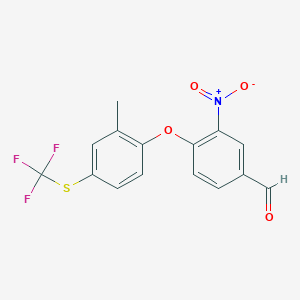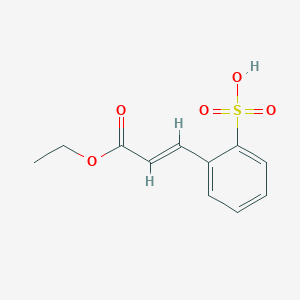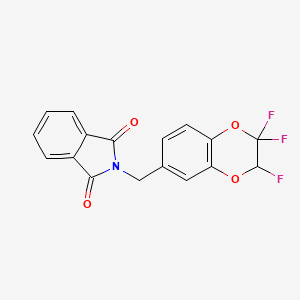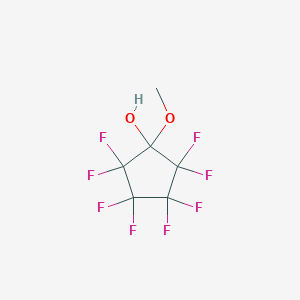
2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol is a fluorinated organic compound with the molecular formula C6H6F8O2. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds like this one are of great interest in various fields due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol typically involves the fluorination of cyclopentanol derivatives. One common method is the reaction of hexafluoropropylene oxide with methanol in the presence of a catalyst to form the desired compound. The reaction conditions often require low temperatures and controlled environments to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of specialized fluorination agents and catalysts is crucial to achieve the desired level of fluorination. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially fluorinated alcohols.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl methacrylate
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol is unique due to its cyclopentanol backbone, which provides distinct steric and electronic properties compared to linear fluorinated alcohols. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1-methoxycyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O2/c1-16-6(15)4(11,12)2(7,8)3(9,10)5(6,13)14/h15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSNVGZEMHBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
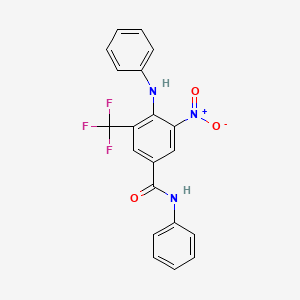
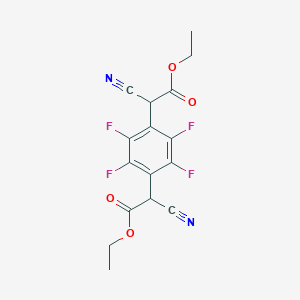
![(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
